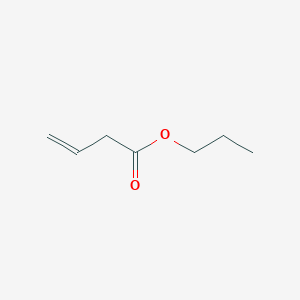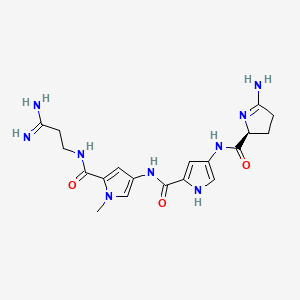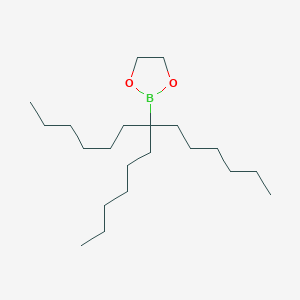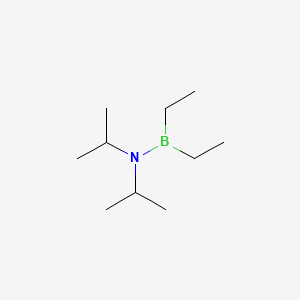
Propyl 3-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester formed from the reaction between propanol and 3-butenoic acid. Esters like propyl 3-butenoate are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-butenoate can be synthesized through the esterification reaction between propanol and 3-butenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
CH3CH2CH2OH+CH2CHCH2COOH→CH3CH2CH2OCOCH2CHCH2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-butenoate can undergo various chemical reactions, including:
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH₄) can yield propanol and 3-butenoic alcohol.
Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Hydrolysis: Propanol and 3-butenoic acid.
Reduction: Propanol and 3-butenoic alcohol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
Propyl 3-butenoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanol and 3-butenoic acid, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-butenoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-butenoate: Similar structure but with a methyl group instead of a propyl group.
Butyl 3-butenoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl 3-butenoate is unique due to its specific ester linkage and the presence of a propyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity .
Properties
CAS No. |
34456-25-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
propyl but-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
JUKZMMDUYUDTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)
![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)

![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)

![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)

